N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutanecarboxamide is a boronic acid derivative with a phenyl group and a cyclobutanecarboxamide moiety
Synthetic Routes and Reaction Conditions:
Boronic Acid Derivative Synthesis: The compound can be synthesized starting from 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline. The aniline group is first converted to a boronic acid derivative through a reaction with a boronic acid reagent such as bis(pinacolato)diboron in the presence of a catalyst like palladium on carbon (Pd/C).
Amidation Reaction: The boronic acid derivative is then subjected to an amidation reaction with cyclobutanecarboxylic acid chloride in the presence of a base such as triethylamine (TEA) to form the final product.
Industrial Production Methods: The industrial production of this compound involves scaling up the above synthetic routes, ensuring high purity and yield through optimized reaction conditions and purification techniques. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The phenyl group in the compound can undergo electrophilic aromatic substitution reactions, leading to the formation of various oxidized products.
Reduction: The boronic acid moiety can be reduced to boronic esters or borane derivatives under specific conditions.
Substitution: The compound can participate in Suzuki-Miyaura cross-coupling reactions, where the boronic acid group facilitates the formation of carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and manganese dioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like TEA are typically employed in cross-coupling reactions.
Major Products Formed:
Oxidation: Phenyl hydroxyl derivatives, quinones.
Reduction: Boronic esters, borane derivatives.
Substitution: Biaryls, biphenyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the construction of complex molecular architectures through cross-coupling reactions. Biology: It serves as a probe in biological studies to investigate enzyme-substrate interactions and cellular processes involving boronic acids. Medicine: Industry: Utilized in the development of advanced materials and polymers with unique properties conferred by the boronic acid moiety.
Mechanism of Action
The compound exerts its effects primarily through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in biological systems where boronic acids are known to inhibit enzymes such as proteases and glycosidases. The cyclobutanecarboxamide group may also interact with specific molecular targets, contributing to the compound's overall biological activity.
Comparison with Similar Compounds
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methylbutanamide
Uniqueness: N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutanecarboxamide stands out due to its specific structural features, particularly the cyclobutanecarboxamide group, which differentiates it from other boronic acid derivatives. This unique structure may confer distinct chemical and biological properties, making it a valuable compound in various applications.
Properties
IUPAC Name |
N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BNO3/c1-16(2)17(3,4)22-18(21-16)13-9-6-10-14(11-13)19-15(20)12-7-5-8-12/h6,9-12H,5,7-8H2,1-4H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNIGWNSNKCMCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)C3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.